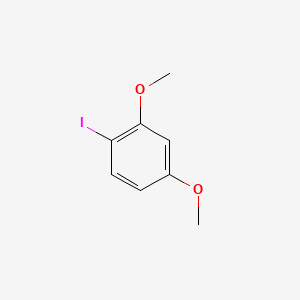
2,2',5,5'-tetramethylbiphenyl
概要
説明
2,2’,5,5’-Tetramethylbiphenyl is an organic compound with the chemical formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 2’, 5, and 5’ positions. This compound is known for its stability and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2’,5,5’-Tetramethylbiphenyl can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylbromobenzene with 2,5-dimethylphenylmagnesium bromide in the presence of a nickel catalyst and triphenylphosphine. The reaction is carried out in an inert atmosphere at temperatures between 50-52°C . Another method involves the coupling of 2-bromo-1,4-dimethylbenzene with 2-bromomagnesium-1,4-dimethylbenzene under similar conditions .
Industrial Production Methods
Industrial production of 2,2’,5,5’-tetramethylbiphenyl typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to achieve the desired product quality .
化学反応の分析
Types of Reactions
2,2’,5,5’-Tetramethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or nickel are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various biphenyl derivatives .
科学的研究の応用
2,2’,5,5’-Tetramethylbiphenyl is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,2’,5,5’-tetramethylbiphenyl exerts its effects involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, influencing the pathways involved in these processes. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems .
類似化合物との比較
Similar Compounds
- 3,3’,5,5’-Tetramethylbiphenyl
- 2,2’,4,4’-Tetramethylbiphenyl
- 2,2’,6,6’-Tetramethylbiphenyl
Uniqueness
2,2’,5,5’-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles .
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-11-5-7-13(3)15(9-11)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTROMYSDSTCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184774 | |
| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3075-84-1 | |
| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003075841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3075-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- in environmental analysis?
A1: This compound has been identified as a significant component in heavy oils from the McMurray Formation in Canada. [] Its presence, alongside other monoaromatic, diaromatic, and triaromatic hydrocarbons, provides insights into the composition and potential properties of these oils, crucial for extraction and processing strategies.
Q2: How does 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- contribute to the flavor profile of certain rice varieties?
A2: This compound has been identified as a key volatile compound contributing to the "corn flavor" in fragrant rice varieties. [] Its presence, along with other specific volatiles, distinguishes this flavor type from other fragrant rice varieties, highlighting its role in shaping the sensory experience.
Q3: Can 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- be used as an indicator of environmental contamination?
A3: While not explicitly mentioned as an environmental contaminant in the provided research, its presence in Poaceae species, as revealed by GC-MS analysis, suggests its potential use as a biomarker for environmental monitoring. [] Further research is needed to establish its correlation with specific pollutants and its persistence in different environmental compartments.
Q4: What role does 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- play in the context of heavy oil characterization?
A4: This compound serves as one of the representative molecules for understanding the chemical makeup of heavy oils. [] Its identification, facilitated by techniques like TOF MS and FTIR, helps researchers analyze the complex mixture of hydrocarbons present in these oils, ultimately aiding in developing efficient extraction and refining processes.
Q5: How does the presence of 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- vary across different Poaceae species?
A5: GC-MS analysis revealed that 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- is present in varying concentrations across ten different Poaceae species. [] This variation suggests potential species-specific differences in biosynthesis pathways or environmental factors influencing compound accumulation. Further investigation into these variations could provide insights into the ecological roles of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


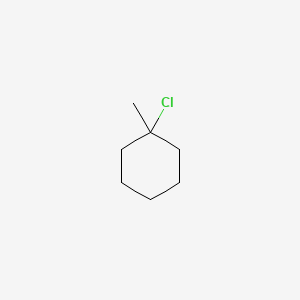


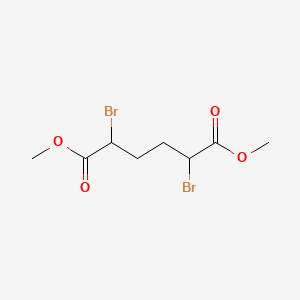

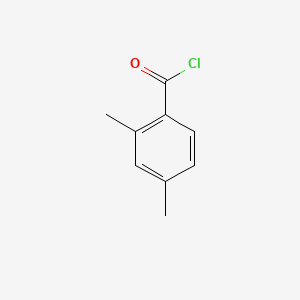
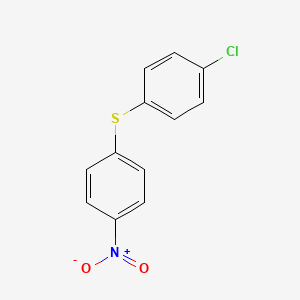
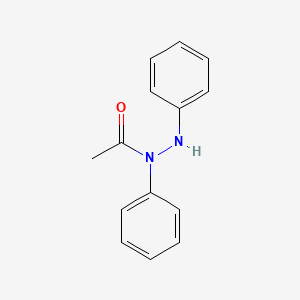
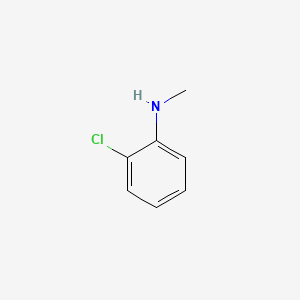
![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

